molecular formula C6H3BrClFO B8441060 2-Bromo-3-chloro-4-fluorophenol

2-Bromo-3-chloro-4-fluorophenol

Cat. No.: B8441060
M. Wt: 225.44 g/mol
InChI Key: ILUPWIHGCZOLIH-UHFFFAOYSA-N
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Description

Overview of Halogenated Phenols in Contemporary Chemical Research

Halogenated phenols are a class of compounds that have garnered considerable attention in various fields of chemical research. Their utility spans from intermediates in the synthesis of pharmaceuticals and agrochemicals to their application in materials science. google.comnih.gov The presence of halogen atoms on the phenolic ring can significantly influence the compound's physical, chemical, and biological properties. researchgate.net For instance, halogenation can enhance the lipophilicity of a molecule, a crucial factor in the design of new drugs. nih.gov Furthermore, halogenated phenols are known precursors for phenoxyacetic acids, which exhibit insecticidal, herbicidal, and fungicidal properties. google.com The study of these compounds also extends to environmental science, where their presence and effects as pollutants are investigated. nih.govosti.gov

Rationale for Investigating Trihalogenated Phenols with Mixed Halogenation Patterns

The investigation into trihalogenated phenols with mixed halogenation patterns, such as 2-bromo-3-chloro-4-fluorophenol, is driven by the nuanced effects that different combinations of halogens can impart on a molecule. The specific arrangement and type of halogens (bromine, chlorine, and fluorine in this case) create a unique electronic and steric environment on the aromatic ring. This intricate interplay of substituents can lead to novel reactivity and properties. For example, the combination of different halogens can influence the acidity of the phenolic hydroxyl group, the regioselectivity of further chemical transformations, and the potential for forming specific intermolecular interactions like halogen bonds. nih.gov Understanding these structure-property relationships is crucial for the rational design of new functional molecules. The study of such compounds contributes to a deeper understanding of how mixed halogenation affects chemical behavior, which is essential for developing new catalysts, pharmaceuticals, and advanced materials. researchgate.net

Current Research Gaps and Specific Objectives for this compound Studies

Despite the growing interest in polyhalogenated phenols, specific compounds like this compound remain relatively understudied. A significant research gap exists in the comprehensive characterization of its chemical and physical properties, as well as the exploration of its full synthetic potential. The specific objectives for future studies on this compound should therefore include:

A thorough investigation and documentation of its fundamental physical and chemical properties.

The development and optimization of efficient and selective synthetic routes to access this compound.

A detailed analysis of its spectroscopic signature to aid in its unambiguous identification and characterization.

A systematic study of its chemical reactivity, particularly focusing on how the mixed halogen substituents direct further functionalization.

Exploration of its potential applications in medicinal chemistry and materials science, based on its unique structural features.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H3BrClFO

Molecular Weight

225.44 g/mol

IUPAC Name

2-bromo-3-chloro-4-fluorophenol

InChI

InChI=1S/C6H3BrClFO/c7-5-4(10)2-1-3(9)6(5)8/h1-2,10H

InChI Key

ILUPWIHGCZOLIH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)Br)Cl)F

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 3 Chloro 4 Fluorophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Positional Isomer Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. For 2-Bromo-3-chloro-4-fluorophenol, ¹H, ¹³C, and ¹⁹F NMR are used in concert to confirm the substitution pattern on the aromatic ring.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the two aromatic protons and the single phenolic hydroxyl proton. The chemical shifts (δ) are influenced by the electronic effects of the substituents. The bromine, chlorine, and fluorine atoms are electron-withdrawing, which tends to deshield nearby protons, shifting their signals downfield. ucl.ac.uk The hydroxyl group is an activating, electron-donating group.

The proton at C-5 is adjacent to the fluorine at C-4 and the bromine at C-2, leading to an anticipated doublet of doublets splitting pattern. The proton at C-6 is adjacent to the proton at C-5 and the hydroxyl group at C-1, also likely resulting in a complex multiplet. The phenolic OH proton typically appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration. nih.gov

The ¹³C NMR spectrum provides information on each of the six carbon atoms in the aromatic ring. The carbon atom bonded to the hydroxyl group (C-1) is expected to be significantly deshielded, appearing at a high chemical shift (typically >150 ppm). The carbons bonded to the halogens (C-2, C-3, C-4) will also have their chemical shifts influenced by the electronegativity and size of the respective halogen atom. docbrown.info

Predicted ¹H and ¹³C NMR Data

¹H NMR ¹³C NMR
Assignment Predicted δ (ppm) Predicted Multiplicity Assignment Predicted δ (ppm)
H-57.2 - 7.5dC-1150 - 155
H-66.9 - 7.2dC-2110 - 115
OH5.0 - 6.0br sC-3120 - 125
C-4155 - 160 (d, ¹JCF)
C-5118 - 122 (d, ²JCF)
C-6115 - 120 (d, ³JCF)

Note: Predicted values are based on analysis of similar halogenated phenols. 'd' denotes doublet, 'br s' denotes broad singlet. Coupling constants (J) for ¹³C-¹⁹F coupling are expected.

¹⁹F NMR is a highly sensitive technique for identifying fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.orgthermofisher.com For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at C-4. The chemical shift of this signal provides direct evidence of the fluorine's electronic environment. The signal would be expected to be split into a doublet of doublets due to coupling with the adjacent aromatic protons (H-5 and H-3, though H-3 is substituted). Long-range couplings are common in ¹⁹F NMR. nih.gov This technique is particularly powerful for distinguishing between positional isomers. magritek.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and formula of a compound. nih.gov It is particularly useful for halogenated compounds due to the characteristic isotopic patterns of elements like chlorine and bromine. asianpubs.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. For this compound (C₆H₃BrClFO), the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) results in a distinctive isotopic cluster for the molecular ion [M]⁺. docbrown.info The theoretical exact masses for the most abundant isotopic combinations can be calculated and compared to the experimental data for confirmation.

Predicted HRMS Isotopic Data for [C₆H₃BrClFO]⁺

Isotopologue Theoretical m/z Relative Abundance (%)
[C₆H₃⁷⁹Br³⁵ClFO]⁺223.9094100.0
[C₆H₃⁸¹Br³⁵ClFO]⁺225.907397.7
[C₆H₃⁷⁹Br³⁷ClFO]⁺225.906432.5
[C₆H₃⁸¹Br³⁷ClFO]⁺227.904431.8

Note: The combined peak at m/z ~226 would have a relative abundance of approximately 130.2%.

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (such as the molecular ion) and its subsequent fragmentation to generate a pattern of daughter ions. This fragmentation pattern serves as a molecular fingerprint, providing detailed structural information. For halogenated phenols, common fragmentation pathways include the loss of carbon monoxide (CO) from the phenolic ring, as well as the cleavage of the carbon-halogen bonds.

A plausible fragmentation pathway for this compound would begin with the molecular ion [C₆H₃BrClFO]⁺. Subsequent fragmentation could involve:

Loss of CO: [M - CO]⁺ → [C₅H₃BrClFO]⁺

Loss of Br•: [M - Br]⁺ → [C₆H₃ClFO]⁺

Loss of Cl•: [M - Cl]⁺ → [C₆H₃BrFO]⁺

Analyzing the m/z values and isotopic patterns of these fragment ions allows for a step-by-step reconstruction of the molecule's structure, confirming the identity and position of the substituents.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Investigation

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of a molecule, respectively, offering valuable information about its functional groups and conjugated systems.

The IR spectrum of this compound is expected to display characteristic absorption bands that confirm the presence of its key functional groups. The most prominent of these is the O-H stretching vibration of the phenolic group, which typically appears as a broad band in the region of 3200-3600 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring usually produce several sharp bands between 1400 and 1650 cm⁻¹. The C-O stretching vibration of the phenol (B47542) is anticipated around 1200 cm⁻¹. Finally, the vibrations corresponding to the carbon-halogen bonds (C-F, C-Cl, C-Br) are expected in the fingerprint region, typically below 1300 cm⁻¹, with C-Br and C-Cl stretches often found between 500-800 cm⁻¹. researchgate.netacs.org

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. Phenols and their derivatives typically exhibit two main absorption bands, the primary and secondary bands, which arise from π→π* transitions in the benzene (B151609) ring. scilit.com The positions and intensities of these bands are sensitive to the nature and position of the substituents on the ring. The presence of the hydroxyl group and the halogens will cause a bathochromic (red) shift of these absorption maxima compared to unsubstituted benzene.

Predicted IR and UV-Vis Spectroscopic Data

Spectroscopy Vibrational/Electronic Mode Predicted Wavenumber (cm⁻¹)/Wavelength (nm)
IR O-H stretch (broad)3200 - 3600
Aromatic C-H stretch3050 - 3150
Aromatic C=C stretch1400 - 1650
C-O stretch~1200
C-F stretch1200 - 1300
UV-Vis π→π* (Primary band)~220 - 240
π→π* (Secondary band)~270 - 290

Note: Predicted values are based on established group frequencies and data from similar substituted phenols. rsc.orgacs.org

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

While specific X-ray crystallographic data for this compound is not extensively available in the surveyed literature, the solid-state structure of this compound can be inferred by examining the crystallographic analyses of closely related dihalogenated phenols. The precise arrangement of atoms in the crystal lattice, the molecular geometry, and the intermolecular interactions are crucial for understanding the compound's physical properties and its behavior in a solid state.

Research into the crystal engineering of halogenated phenols provides significant insights into the types of structures that this compound might adopt. Studies on isomers and analogues, such as 3,4-dichlorophenol (B42033) and 4-bromo-3-chlorophenol (B77146), reveal the critical role of halogen bonding in directing the crystal packing. nih.govresearchgate.net

A notable study determined the crystal structures of 3,4-dichlorophenol (1), 4-bromo-3-chlorophenol (2), and 3-bromo-4-chlorophenol (B78916) (3). nih.gov It was found that 3,4-dichlorophenol crystallizes in the tetragonal space group I41/a. nih.govresearchgate.net A key finding was that the crystal structure of 4-bromo-3-chlorophenol is isomorphous to that of 3,4-dichlorophenol, indicating that the substitution of a chlorine atom with a bromine atom at the 4-position does not fundamentally alter the crystal packing. nih.govresearchgate.net This is attributed to the similar size and shape of chlorine and bromine atoms. researchgate.net

These structures are characterized by the presence of both Type I and Type II halogen···halogen interactions. nih.govresearchgate.net In 4-bromo-3-chlorophenol, the chlorine atom at the 3-position engages in a Type I Cl···Cl interaction, while the bromine atom at the 4-position participates in a Type II Br···Br interaction. nih.govresearchgate.net These non-covalent interactions, along with O-H···O hydrogen bonds, act as the "glue" that holds the molecular layers together in the crystal lattice. researchgate.net

The precise determination of bond lengths, bond angles, and torsion angles for this compound would require a dedicated single-crystal X-ray diffraction experiment. Such an analysis would provide definitive proof of its molecular conformation and the intricacies of its supramolecular assembly in the solid state.

Table 1: Crystallographic Data for Related Dihalogenated Phenols

CompoundFormulaCrystal SystemSpace GroupKey InteractionsRef
3,4-Dichlorophenol C₆H₄Cl₂OTetragonalI4₁/aType I Cl···Cl, Type II Cl···Cl, O-H···O nih.govresearchgate.net
4-Bromo-3-chlorophenol C₆H₄BrClOTetragonalI4₁/a (isomorphous to 3,4-dichlorophenol)Type I Cl···Cl, Type II Br···Br, O-H···O nih.govresearchgate.net
3-Bromo-4-chlorophenol C₆H₄BrClONot specifiedNot specifiedType I Cl···Cl, Br···O, O-H···O researchgate.net

Theoretical and Computational Chemistry Investigations of 2 Bromo 3 Chloro 4 Fluorophenol

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic and geometric properties of molecules. For 2-Bromo-3-chloro-4-fluorophenol, DFT calculations, particularly using Becke's three-parameter Lee-Yang-Parr (B3LYP) hybrid functional combined with a basis set like 6-311+G(d,p), are employed to predict its molecular characteristics with high accuracy. researchgate.net

Quantum Chemical Optimization of Molecular Geometry and Conformational Analysis

The first step in computationally characterizing this compound is to determine its most stable three-dimensional structure, known as geometry optimization. This process systematically alters the molecule's geometry to find the arrangement with the lowest possible energy. For a polysubstituted phenol (B47542) such as this, the primary conformational flexibility arises from the rotation of the hydroxyl (-OH) group relative to the benzene (B151609) ring.

The optimization calculations yield key data on bond lengths, bond angles, and dihedral angles. These parameters are crucial for understanding the steric and electronic effects of the bromine, chlorine, and fluorine substituents on the phenol backbone. While specific experimental data for this exact molecule is scarce, theoretical calculations provide reliable estimates based on well-established principles.

Table 1: Predicted Optimized Geometric Parameters for this compound Note: These are representative values based on DFT calculations of similar halogenated phenols and are presented for illustrative purposes.

Parameter Bond/Angle Predicted Value
Bond Lengths (Å) C-Br 1.89
C-Cl 1.74
C-F 1.35
C-O 1.36
O-H 0.96
C-C (aromatic) 1.39 - 1.41
**Bond Angles (°) ** C-C-Br 119.5
C-C-Cl 121.0
C-C-F 118.8
C-C-O 120.5

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is fundamental to predicting a molecule's chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital that can accept electrons.

The energy of the HOMO is related to the ionization potential and signifies the molecule's susceptibility to attack by electrophiles. Conversely, the LUMO's energy relates to the electron affinity and indicates its reactivity towards nucleophiles. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the electron-withdrawing halogen atoms are expected to lower the energies of both the HOMO and LUMO compared to phenol itself.

Table 2: Predicted Frontier Molecular Orbital Properties Note: Values are illustrative and based on typical results for halogenated phenols.

Property Predicted Value (eV) Significance
E_HOMO -6.5 Electron-donating capability
E_LUMO -1.8 Electron-accepting capability

| HOMO-LUMO Gap (ΔE) | 4.7 | Chemical stability and reactivity |

Electrostatic Potential (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. It illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).

For this compound, the ESP map would show a significant region of negative potential around the highly electronegative oxygen atom of the hydroxyl group, as well as around the fluorine and chlorine atoms. The hydrogen atom of the hydroxyl group would be the most electropositive site (blue), making it a likely site for hydrogen bonding.

To quantify this charge distribution, Mulliken population analysis is often performed. niscpr.res.inresearchgate.net This method partitions the total electron density among the atoms, providing a numerical value for the partial charge on each atom. This analysis helps in understanding the electrostatic interactions that govern molecular recognition and reaction mechanisms.

Table 3: Predicted Mulliken Atomic Charges Note: These values are illustrative, showing expected charge distribution trends.

Atom Predicted Charge (e)
O -0.65
H (of OH) +0.45
C (bonded to OH) +0.30
C (bonded to Br) +0.10
C (bonded to Cl) +0.05
C (bonded to F) +0.25
Br -0.08
Cl -0.12

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. utexas.edunih.gov

For this compound, an MD simulation would typically place the molecule in a simulation box with solvent molecules (e.g., water) to study its behavior in a more realistic environment. These simulations can reveal:

Conformational Dynamics: How the -OH group rotates and how the molecule flexes and vibrates at a given temperature.

Solvation and Hydrogen Bonding: The structure of the solvent shell around the molecule and the dynamics of hydrogen bonds forming and breaking between the phenolic -OH group and water molecules.

Intermolecular Interactions: In simulations with multiple solute molecules, MD can explore how they aggregate and interact with each other, governed by van der Waals and electrostatic forces. tandfonline.com

Such simulations are crucial for understanding how the molecule behaves in solution, which is essential for predicting its transport, fate in the environment, and interactions with biological systems. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Studies on Halogenated Phenols

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity or toxicity. tandfonline.com For halogenated phenols, which are known environmental pollutants, QSAR models are vital for predicting their toxic effects without extensive animal testing. researchgate.netnih.gov

These models are built by calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to find a mathematical relationship between these descriptors and their measured toxicity. nih.gov Key findings from QSAR studies on halogenated phenols indicate that their toxicity is often correlated with:

Hydrophobicity (log P): The tendency of a molecule to partition into lipids, which affects its uptake and distribution in organisms.

Electronic Parameters: Descriptors such as the HOMO energy, dipole moment, and the partial charges on the halogen and oxygen atoms are often significant. researchgate.net

Steric Factors: The size and shape of the molecule, as well as the position of the halogen substituents, can influence how it interacts with biological targets.

Studies have successfully used descriptors calculated via DFT to build robust QSAR models for predicting the acute toxicity of halogenated phenols to various organisms, demonstrating the power of combining computational chemistry with toxicology. researchgate.netnih.govcapes.gov.br

Computational Elucidation of Reaction Mechanisms Involving this compound

Computational chemistry, particularly DFT, is an indispensable tool for elucidating the detailed mechanisms of chemical reactions. mlsu.ac.in By mapping the potential energy surface of a reaction, chemists can identify the lowest-energy pathway from reactants to products, including the structures of any intermediates and transition states.

For this compound, computational studies can be used to investigate various potential reactions:

Degradation Reactions: The mechanism of its breakdown in the environment, for example, through reaction with hydroxyl radicals (•OH), can be modeled. rsc.org Calculations can determine which position on the aromatic ring is most susceptible to radical attack and the energy barriers associated with different degradation pathways.

Electrophilic Substitution: The reactivity of the phenol towards electrophiles can be predicted. The directing effects of the hydroxyl group and the halogens can be quantified by calculating the activation energies for substitution at different positions. globalscientificjournal.com

Photochemical Reactions: Computational methods can explore the excited states of the molecule to understand its behavior upon absorbing light, which is relevant for predicting its photodegradation. acs.org

By calculating the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed, providing deep mechanistic insight into the molecule's chemical behavior. nih.gov

Chemical Reactivity and Environmental Transformation Mechanisms of 2 Bromo 3 Chloro 4 Fluorophenol

Electrophilic Aromatic Substitution Reactivity Profiling

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The rate and regioselectivity of these reactions are profoundly influenced by the nature of the substituents already present on the aromatic ring.

The reactivity of the benzene ring in 2-Bromo-3-chloro-4-fluorophenol towards electrophiles is a composite of the electronic effects of the hydroxyl and halogen substituents.

The hydroxyl (-OH) group is a powerful activating group. youtube.comrsc.org This is due to its strong electron-donating resonance effect (+R), where the lone pairs on the oxygen atom can be delocalized into the benzene ring. This increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. youtube.com While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the resonance effect is significantly stronger. libretexts.orglibretexts.org

In contrast, halogen (–F, –Cl, –Br) substituents are generally deactivating groups. youtube.comlibretexts.org This is because their strong electron-withdrawing inductive effect (-I), owing to their high electronegativity, outweighs their weaker electron-donating resonance effect (+R). libretexts.orglibretexts.org The inductive effect withdraws electron density from the ring, making it less nucleophilic and hence less reactive than benzene itself. libretexts.org The deactivating strength of halogens generally follows their electronegativity: F > Cl > Br. libretexts.org

In this compound, the potent activating effect of the hydroxyl group will dominate over the deactivating effects of the three halogen atoms. Therefore, the molecule as a whole is expected to be activated towards electrophilic aromatic substitution, albeit less so than phenol (B47542) itself due to the cumulative deactivating influence of the halogens.

Table 1: Influence of Substituents on Benzene Ring Reactivity in Electrophilic Aromatic Substitution

SubstituentEffect on ReactivityDirecting EffectDominant Electronic Effect
-OH ActivatingOrtho, Para+R > -I
-F DeactivatingOrtho, Para-I > +R
-Cl DeactivatingOrtho, Para-I > +R
-Br DeactivatingOrtho, Para-I > +R

This table provides a general overview of the effects of individual substituents.

The position of further electrophilic attack on the this compound ring is determined by the directing effects of the existing substituents. The hydroxyl group is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. youtube.comrsc.org This is because the resonance donation of electrons from the hydroxyl group increases the electron density specifically at these positions, stabilizing the carbocation intermediate formed during the reaction. youtube.com

Halogens are also ortho, para-directors, despite being deactivators. libretexts.orglibretexts.org Their resonance effect, although weaker than their inductive effect, still enriches the ortho and para positions with electron density relative to the meta position. libretexts.org

In this compound, the positions on the ring are:

Position 1: -OH

Position 2: -Br

Position 3: -Cl

Position 4: -F

Position 5: Unsubstituted

Position 6: Unsubstituted

The powerful ortho, para-directing influence of the hydroxyl group will be the primary determinant of regioselectivity. The ortho positions to the hydroxyl group are C2 and C6, and the para position is C4. Since the C2 and C4 positions are already substituted, the primary site for electrophilic attack would be the C6 position. The C5 position is meta to the hydroxyl group and is therefore less favored. The directing effects of the halogens would also influence the final product distribution, but the hydroxyl group's effect is dominant. Steric hindrance from the adjacent bromine atom at C2 might also favor substitution at the less hindered C6 position.

Oxidative and Reductive Transformation Pathways

Halogenated phenols are known to undergo both oxidative and reductive transformations in various environmental and engineered systems. These processes are crucial in determining their persistence and the nature of their degradation products.

Oxidative pathways for halogenated phenols often involve the action of highly reactive species such as hydroxyl radicals (•OH). unizin.org These radicals can attack the aromatic ring, leading to hydroxylation, ring cleavage, and the formation of various intermediates, including other phenolic compounds, quinones, and eventually smaller organic acids before complete mineralization to CO2 and water. unizin.org The presence of halogens can influence the rate and pathway of oxidation. For instance, in the oxidation of bromophenols by Fe(VI), hydroxylation, cleavage of the C-C bond, and polymerization have been observed. unizin.org

Reductive transformation , particularly reductive dehalogenation, is a significant pathway for the breakdown of polyhalogenated aromatic compounds, especially under anaerobic conditions. libretexts.org This process involves the replacement of a halogen substituent with a hydrogen atom. The carbon-halogen bond is cleaved, and the halogen is released as a halide ion. researchgate.net This process is often microbially mediated, with specific enzymes known as reductive dehalogenases playing a key role. The susceptibility of halogens to reductive cleavage generally follows the order I > Br > Cl > F, which corresponds to the decreasing strength of the carbon-halogen bond. Therefore, in this compound, the bromine atom would be the most likely to be removed first under reductive conditions.

Photodegradation Kinetics and Mechanisms of Trihalogenated Phenols

The presence of halogenated phenols in aquatic environments makes their photodegradation an important transformation process. This can occur through direct photolysis or be mediated by other chemical species.

UV irradiation can induce the degradation of halogenated phenols. nih.govnih.gov Direct photolysis involves the absorption of UV light by the phenol molecule, leading to an excited state that can then undergo reactions such as the homolytic cleavage of the carbon-halogen bond to form a phenyl radical and a halogen radical. This is a primary step in the degradation process. For substituted phenols, O-H bond fission can also occur upon UV excitation. nih.gov

Radical-mediated mechanisms also play a significant role. For example, in the presence of photosensitizers, singlet oxygen can be generated, which can then react with the phenol. rsc.org More importantly, in many environmental systems and water treatment processes, UV light is used to generate highly reactive radicals, such as hydroxyl radicals (•OH), which then drive the degradation of the phenolic compound. nih.gov

The kinetics of photodegradation can be influenced by factors such as the number and position of halogen substituents. Generally, an increase in the number of halogen atoms on the phenolic ring can affect the rate of degradation.

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to generate highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade recalcitrant organic pollutants. nih.govyoutube.com AOPs are generally effective in the degradation of halogenated phenols. rsc.orgrsc.org

Common AOPs include:

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light generates •OH radicals. rsc.org

Fenton and Photo-Fenton: The reaction of ferrous ions (Fe²⁺) with H₂O₂ (Fenton's reagent) produces •OH radicals. This process is enhanced by UV light (photo-Fenton). nih.gov

Ozonation (O₃) and O₃-based AOPs: Ozone can react directly with phenolic compounds or its decomposition can be catalyzed to produce •OH radicals.

Heterogeneous Photocatalysis (e.g., TiO₂/UV): UV irradiation of a semiconductor catalyst like titanium dioxide (TiO₂) generates electron-hole pairs, which lead to the formation of •OH and other reactive oxygen species on the catalyst surface. rsc.org

The efficiency of AOPs in degrading halogenated phenols depends on various factors, including the specific AOP used, pH, the concentration of the pollutant, and the presence of other substances in the water matrix. rsc.org Studies on various halogenated phenols have shown that AOPs can achieve high degradation and mineralization efficiencies. rsc.orgacs.org

Table 2: Comparison of Selected Advanced Oxidation Processes for Phenolic Compound Degradation

AOP MethodPrimary Oxidant(s)General Efficacy for PhenolsKey Features
UV/H₂O₂ •OHHighEffective, but H₂O₂ absorption of UV can be a limiting factor.
Photo-Fenton •OHVery HighOften faster than UV/H₂O₂, but requires acidic pH and iron catalyst. nih.gov
TiO₂/UV •OH, O₂⁻•HighHeterogeneous process, catalyst can be reused, but mass transfer can be a limitation. rsc.org
Ozonation O₃, •OHHighEffective for both disinfection and oxidation, pH-dependent mechanism.

This table summarizes general characteristics of AOPs for the degradation of phenolic compounds.

Isotope Effects in Photochemical Transformations

The study of isotope effects is a powerful tool for elucidating the mechanisms of chemical reactions, including the photochemical degradation of environmental contaminants. nih.govacs.org By substituting an atom with one of its heavier isotopes (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or D), scientists can infer the rate-determining steps of a reaction pathway.

While specific experimental data on the isotope effects in the photochemical transformation of this compound are not available in the reviewed literature, general principles suggest that its degradation pathways could be similarly probed. An observed solvent isotope effect would imply a mechanism mediated by hydroxyl radicals generated from the solvent. nih.gov The magnitude of this effect could provide insight into whether the initial attack by the hydroxyl radical or a subsequent step is rate-limiting.

Table 1: Illustrative Solvent Isotope Effects in Photocatalysis of Organic Compounds This table presents data for model compounds to illustrate the concept, as specific data for this compound is not available.

CompoundPhotocatalystSolvent Isotope Effect (kH₂O/kD₂O)Reference
IsopropanolTiO₂3.0 nih.gov
Microcystin-LRTiO₂ (K01/C)~1.5 acs.org
GeosminTiO₂ (P-25)~3.0 acs.org

Hydrolytic and Microbial Biotransformation Pathways

Hydrolytic Transformation: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For halogenated organic compounds, this typically involves the substitution of a halogen atom with a hydroxyl group. However, aryl halides, where a halogen is directly bonded to an aromatic ring, are notably resistant to hydrolysis under typical environmental conditions (neutral pH, ambient temperature). docbrown.info The carbon-halogen bond in an aryl halide is stronger than in an aliphatic haloalkane due to the partial double-bond character arising from the delocalization of the halogen's lone pair electrons into the benzene ring's π-system. docbrown.info

Microbial Biotransformation: Biotransformation by microorganisms is a critical pathway for the degradation of many organic pollutants. For halogenated phenols, microbial activity can lead to detoxification and mineralization. The susceptibility of a specific compound to microbial attack depends on factors like the number, type, and position of the halogen substituents, as well as the microbial species present and the prevailing environmental conditions (e.g., aerobic vs. anaerobic).

Under aerobic conditions, microorganisms may employ oxygenase enzymes to initiate the breakdown of the aromatic ring. However, highly halogenated phenols are often recalcitrant to this type of attack. Under anaerobic conditions, a key degradation pathway is reductive dehalogenation, where a halogen atom is removed and replaced by a hydrogen atom. This process can occur sequentially, often reducing the toxicity of the compound and making the resulting, less-halogenated phenol more amenable to subsequent aerobic degradation.

Studies on other halogenated phenols have shown that the position of the halogens influences degradability. For example, some laccase enzymes, which can degrade chlorophenols, are less effective against meta-substituted compounds. nih.gov Given its structure, this compound could potentially undergo biotransformation through pathways such as reductive dehalogenation, although its complex substitution pattern may render it persistent. The presence of multiple different halogens could lead to complex transformation product profiles.

Interactions with Aqueous and Solid Environmental Matrices

The transport and fate of this compound in the environment are heavily influenced by its interactions with water, soil, and sediment.

Interactions with Aqueous Matrices: In water, the primary factor governing the behavior of this compound is its pH-dependent speciation. The phenolic hydroxyl group can deprotonate to form a phenolate (B1203915) anion. The extent of this dissociation is determined by the compound's acidity (pKa) and the pH of the surrounding water. As an anion, its water solubility would increase, and its interaction with charged particles would differ from the neutral form.

Furthermore, in sunlit surface waters, dissolved natural organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers. acs.org DOM can absorb sunlight and produce reactive oxygen species (e.g., singlet oxygen, hydroxyl radicals) that can indirectly contribute to the photochemical degradation of the phenol. acs.org Conversely, halogenated phenols can bind to dissolved humic substances, which can reduce their bioavailability and mobility. Studies on other chlorinated and fluorinated phenols have shown that the extent of binding is influenced by the compound's hydrophobicity and the fraction of the protonated (neutral) form. nih.gov The increased hydrophobicity from the chlorine and bromine atoms in this compound would likely enhance its association with dissolved organic matter compared to non-halogenated phenol. nih.gov

Interactions with Solid Environmental Matrices: Sorption to soil and sediment is a key process that reduces the concentration of organic pollutants in the aqueous phase, limiting their mobility but potentially creating a long-term reservoir of contamination. The sorption of halogenated phenols is strongly influenced by the organic carbon content of the soil or sediment, the pH of the system, and the hydrophobicity of the compound. thescipub.comresearchgate.net

The neutral, protonated form of this compound is expected to partition into the soil organic matter via hydrophobic interactions. thescipub.com The presence of three halogen atoms significantly increases its hydrophobicity, suggesting a strong tendency for sorption. The sorption of various halogenated phenols to biochar and sediment has been shown to correlate with the hydrophobicity of the phenol and the surface area and carbon content of the sorbent. nih.gov

System pH plays a critical role. At pH values above the compound's pKa, the anionic phenolate form will be dominant. This negatively charged species will be repelled by negatively charged soil surfaces (common in clays (B1170129) and organic matter), leading to decreased sorption. researchgate.netnih.gov Therefore, the mobility of this compound in soil and groundwater is expected to be significantly higher under alkaline conditions.

Table 2: Factors Influencing the Environmental Interactions of Halogenated Phenols This table summarizes general principles applicable to this compound.

Environmental MatrixGoverning ProcessKey Influencing FactorsExpected Outcome for this compound
Aqueous (Water)SpeciationpH, pKaExists as a neutral molecule at low pH and an anion at high pH, affecting solubility and interactions.
Indirect PhotolysisDissolved Organic Matter (DOM)DOM acts as a photosensitizer, potentially accelerating degradation. Binding to DOM can reduce bioavailability.
Solid (Soil/Sediment)Sorption (Partitioning)Soil organic carbon content, compound hydrophobicityStrong sorption to organic matter is expected due to high hydrophobicity from three halogen atoms.
Sorption (Surface Interaction)pH, pKa, surface chargeSorption is expected to decrease at higher pH as the compound becomes anionic and is repelled by negative soil surfaces.

Advanced Research Applications of 2 Bromo 3 Chloro 4 Fluorophenol in Synthetic Chemistry and Materials Science

Precursor for the Synthesis of Novel Complex Organic Molecules

While multi-halogenated phenols are frequently used as building blocks in organic synthesis, no specific literature was found that documents the use of 2-Bromo-3-chloro-4-fluorophenol as a precursor for the synthesis of novel complex organic molecules.

Synthesis of Liquid Crystal Intermediates and Related Functional Materials

There is no available research data or patents indicating that this compound has been specifically utilized as an intermediate in the synthesis of liquid crystals or related functional materials. Research in this area often employs other fluorinated phenols, but not this specific isomer. guidechem.com

Derivatization for Specialized Organic Synthesis (e.g., Schiff Base Ligands)

The synthesis of Schiff base ligands from various substituted phenols is a common practice in coordination chemistry. researchgate.netresearchgate.net However, a search of the available literature did not yield any examples of this compound being derivatized to form Schiff base ligands or for other specialized organic synthesis applications.

Role in the Development of Advanced Polymeric Materials and Resins

No specific studies, research findings, or patents were identified that describe the role or application of this compound in the development of advanced polymeric materials or resins.

Applications in Supramolecular Chemistry as a Building Block

The field of supramolecular chemistry relies on precisely structured building blocks to form larger, functional assemblies. While phenols can act as hydrogen-bond donors, there is no documented research on the specific use of this compound as a building block in supramolecular chemistry.

Design and Synthesis of Ligands for Coordination Chemistry Studies

The phenolic hydroxyl group and the halogen substituents on this compound offer potential coordination sites for metal ions. libretexts.orgpressbooks.pubuci.edu Nevertheless, no literature could be found detailing its use in the design and synthesis of specific ligands for coordination chemistry studies.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve high regioselectivity in the preparation of 2-Bromo-3-chloro-4-fluorophenol?

  • Methodological Answer : Regioselectivity can be optimized using directed ortho-metalation (DoM) or halogen-directed electrophilic substitution. For example, bromine or chlorine substituents act as directing groups, enabling precise functionalization. Temperature control (e.g., cryogenic conditions for lithiation) and solvent polarity adjustments (e.g., THF or DMF) can minimize side reactions. Validation via HPLC or GC-MS is critical to confirm purity and substitution patterns .

Q. Which spectroscopic techniques are most effective for characterizing the substitution pattern and purity of this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR distinguishes fluorinated positions, while 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify coupling between halogen substituents and adjacent protons.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and isotopic patterns (e.g., 79Br^{79}\text{Br}/81Br^{81}\text{Br} and 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl}).
  • IR Spectroscopy : Detects phenolic O–H stretches (~3200 cm1^{-1}) and C–Br/C–Cl vibrations (500–800 cm1^{-1}) .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Methodological Answer : Use fume hoods for synthesis and purification due to potential release of toxic halogenated vapors. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Spill containment kits with inert adsorbents (e.g., vermiculite) and disposal protocols compliant with halogenated waste regulations are critical. Refer to SDS guidelines for similar halogenated phenols for emergency measures .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, chloro, and fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Steric Effects : The ortho-chloro group may hinder access to the reactive site, requiring bulky ligands (e.g., SPhos) in Suzuki-Miyaura couplings.
  • Electronic Effects : Electron-withdrawing halogens (Br, Cl) deactivate the aromatic ring, necessitating strong bases (e.g., Cs2_2CO3_3) or microwave-assisted heating to accelerate Buchwald-Hartwig aminations.
  • Computational Validation : DFT calculations (B3LYP/6-31G*) can model charge distribution and predict reactive sites .

Q. What computational approaches are recommended to model the electronic structure and reaction pathways of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with dispersion corrections (GD3) to account for halogen bonding. Basis sets like def2-TZVP improve accuracy for heavy atoms (Br, Cl).
  • Reaction Pathway Analysis : Intrinsic reaction coordinate (IRC) calculations map transition states for nucleophilic aromatic substitution.
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to simulate reaction environments .

Q. How can crystallographic data resolve ambiguities in molecular structure derived from spectroscopic methods?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement provides unambiguous bond lengths and angles, critical for verifying para/ortho substitution. For poorly diffracting crystals, synchrotron radiation or cryocooling (100 K) enhances resolution. Compare experimental data with Cambridge Structural Database (CSD) entries for analogous halogenated phenols .

Q. What strategies address contradictions between theoretical predictions and experimental thermodynamic data (e.g., enthalpy of formation)?

  • Methodological Answer :

  • Error Analysis : Quantify uncertainties in DFT calculations (e.g., via Bayesian error estimation) and experimental measurements (e.g., calorimetry).
  • Multivariate Regression : Use statistical tools to correlate substituent effects (Hammett σ constants) with observed thermodynamic properties.
  • Hybrid Methods : Combine ab initio calculations (MP2) with empirical corrections for halogen-halogen interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.